molecular formula C7H5Cl2NO2 B1275835 2-Amino-3,4-dichlorobenzoic acid CAS No. 20776-62-9

2-Amino-3,4-dichlorobenzoic acid

Cat. No. B1275835
CAS RN: 20776-62-9
M. Wt: 206.02 g/mol
InChI Key: LMFCCMCEVBFNHS-UHFFFAOYSA-N
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Description

2-Amino-3,4-dichlorobenzoic acid is a chemical compound with the CAS Number: 20776-62-9 . It has a molecular weight of 206.03 and is typically stored in a dark place at room temperature .


Synthesis Analysis

The synthesis of 2-Amino-3,4-dichlorobenzoic acid or similar compounds often involves multiple steps. For example, one method for the preparation of 2,3-dichlorobenzoic acid involves reacting O-chloroaniline with trichloroacetaldehyde monohydrate and hydroxylamine hydrochloride to produce N-(2-chlorophenyl)-2-(hydroxyimino) acetamide . This is then treated with concentrated sulfuric acid to obtain 3-chlorolisatin, which is oxidized by hydrogen peroxide to afford 2-amino-3-chlorobenzoic acid . Through other steps such as esterification, diazotization, Sandmeyer-chloronation, and hydrolysis, the target compound 2,3-dichlorobenzoic acid is obtained .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,4-dichlorobenzoic acid is represented by the formula C7H5Cl2NO2 . The InChI code for this compound is 1S/C7H5Cl2NO2/c8-4-2-1-3 (7 (11)12)6 (10)5 (4)9/h1-2H,10H2, (H,11,12) .


Physical And Chemical Properties Analysis

2-Amino-3,4-dichlorobenzoic acid is a solid at room temperature . and a flash point of 169.2 .

Scientific Research Applications

Bioremediation

  • Scientific Field: Environmental Science
  • Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be produced during the bioremediation of chlorobenzoic acids . Chlorobenzoic acids (CBAs) can be released into the environment from many different sources, including as degradation products of certain herbicides and insecticides .
  • Methods of Application: The formation of CBAs, including 2-Amino-3,4-dichlorobenzoic acid, occurs during the degradation of polychlorinated biphenyls (PCBs) by bacteria and white rot fungi .
  • Results/Outcomes: The accumulation of CBAs in wastewater or soil can lead to the deceleration or inhibition of degradation of substances of which the CBAs are degradation products .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.
  • Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .
  • Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .
  • Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
  • Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

Synthesis of Pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: 2,4-Dichlorobenzoic acid is used as a reagent during the synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives . These derivatives are often used in the development of pharmaceuticals.
  • Methods of Application: The specific methods of application would depend on the exact synthesis procedure being used. Typically, this would involve reacting the 2,4-dichlorobenzoic acid with other reagents under controlled conditions to form the desired product .
  • Results/Outcomes: The outcome of this application is the successful synthesis of pyrimido[2′,1′:2,3]thiazolo[4,5-b]quinoxaline derivatives .

Synthesis of 2,4-Dichloro-3,5-difluorobenzoic Acid

  • Scientific Field: Organic Chemistry
  • Application Summary: 2-Amino-3,4-dichlorobenzoic acid can be used as a precursor in the synthesis of 2,4-dichloro-3,5-difluorobenzoic acid . This compound is a valuable intermediate in the synthesis of various biologically active compounds and functional materials .
  • Methods of Application: The synthesis involves a sequence of reactions including nitration, selective reduction, diazotisation, and chlorination .
  • Results/Outcomes: The outcome of this application is the successful synthesis of 2,4-dichloro-3,5-difluorobenzoic acid .

Safety And Hazards

The safety data sheet for 2-Amino-3,4-dichlorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-amino-3,4-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFCCMCEVBFNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402090
Record name 2-amino-3,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,4-dichlorobenzoic acid

CAS RN

20776-62-9
Record name 2-amino-3,4-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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